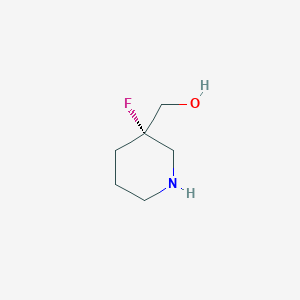![molecular formula C8H12ClN B13334395 6-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13334395.png)
6-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride is a bicyclic compound that features a unique structural framework. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride can be achieved through several synthetic routes. One common method involves the transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation. This method enables the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives via four bond formations in a single step under mild conditions . Another approach involves the reduction of spirocyclic oxetanyl nitriles, which has been shown to be effective in synthesizing 3-azabicyclo[3.1.1]heptanes .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and efficient synthetic routes. The transition-metal-free methodology mentioned above is particularly advantageous for industrial applications due to its operational ease, rapid completion, and compatibility with a wide range of functional groups and substrates .
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form azabicyclo[4.1.0]heptane-2,4,5-triones.
Reduction: Reduction reactions can be employed to modify the bicyclic framework.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions are typically mild, making them suitable for a wide range of substrates .
Major Products Formed
The major products formed from these reactions include various functionalized azabicyclo[4.1.0]heptane derivatives, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
6-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Wirkmechanismus
The mechanism of action of 6-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methyl-3-azabicyclo[4.1.0]heptane hydrochloride
- 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride
- 3-Azabicyclo[3.1.1]heptanes
Uniqueness
6-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride is unique due to its ethynyl group, which imparts distinct reactivity and potential for further functionalization. This sets it apart from other similar compounds, making it a valuable scaffold in medicinal chemistry and organic synthesis .
Eigenschaften
Molekularformel |
C8H12ClN |
|---|---|
Molekulargewicht |
157.64 g/mol |
IUPAC-Name |
6-ethynyl-3-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-2-8-3-4-9-6-7(8)5-8;/h1,7,9H,3-6H2;1H |
InChI-Schlüssel |
FFRYPUGOSXSKNT-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC12CCNCC1C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Methylpentan-2-yl)oxy]azetidine](/img/structure/B13334316.png)




![5,5-Dimethyl-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13334363.png)
![(R)-(6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol](/img/structure/B13334368.png)
![Tert-butyl 2-(aminomethyl)-5,7-dihydropyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13334371.png)


![2,8-Dioxaspiro[4.5]decan-6-ol](/img/structure/B13334383.png)


